6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine
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Overview
Description
6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine is a chemical compound that features a purine base attached to a 1,3-dithiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine typically involves the reaction of a purine derivative with 1,2-ethanedithiol in the presence of a Lewis acid catalyst. The reaction conditions often include:
Temperature: Room temperature to reflux conditions.
Catalysts: Lewis acids such as yttrium triflate or tungstophosphoric acid.
Solvents: Solvent-free conditions or the use of petroleum ether for sterically hindered carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO₄ or OsO₄.
Reduction: Employing reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Reactions with nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Organometallic reagents in dry solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which 6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dithiolane ring can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the purine base may interact with nucleic acids or proteins, modulating their function .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane-containing nitromethylene derivatives: These compounds share the dithiolane ring and exhibit similar chemical reactivity.
1,3-Dithianes: Structurally similar but with a six-membered ring instead of a five-membered dithiolane ring.
Ethanone, 1-(2-methyl-1,3-dithiolan-2-yl)-: Another compound with a dithiolane ring, used in different chemical contexts.
Uniqueness
6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine is unique due to its combination of a purine base and a dithiolane ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine is a purine derivative notable for its unique structural features, including a dithiolan moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of nucleic acid interactions and therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Purine Base : A fundamental component of nucleic acids, which may influence its biological interactions.
- Dithiolan Group : This moiety may enhance solubility and reactivity, potentially affecting biological activity.
The combination of these features suggests that this compound could exhibit distinct pharmacological properties that warrant further investigation.
Antitumor Activity
Purine derivatives are often explored for their antitumor properties due to their role as antimetabolites. They can inhibit nucleic acid synthesis, which is crucial for cancer cell proliferation. Preliminary studies suggest that this compound may possess similar antitumor potential, although detailed experimental data is still required to substantiate these claims.
The biological activity of purine derivatives typically involves:
- Inhibition of Nucleic Acid Synthesis : Compounds like this compound may interfere with DNA and RNA synthesis through competitive inhibition at the enzyme level.
Case Studies
While specific case studies focusing exclusively on this compound are scarce, related compounds have been studied extensively:
Compound Name | Biological Activity | Key Findings |
---|---|---|
6-Methylthio-9H-purine | Antiviral | Exhibits strong antiviral activity against several viruses. |
8-Aminopurine | Antitumor | Known for its role in nucleic acid synthesis inhibition. |
These analogs provide a framework for hypothesizing the potential effects of this compound.
Research Findings
Recent studies have focused on the reactivity and interaction profiles of various purine derivatives. The presence of the dithiolan group in this compound suggests enhanced solubility and bioavailability compared to other purines.
Pharmacological Implications
The unique structure may confer distinct pharmacological properties that could be leveraged in drug design. Further research is essential to explore:
- In vitro and In vivo Studies : To evaluate the efficacy and safety profiles.
Properties
CAS No. |
920503-85-1 |
---|---|
Molecular Formula |
C9H10N4S2 |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
6-(1,3-dithiolan-2-ylmethyl)-7H-purine |
InChI |
InChI=1S/C9H10N4S2/c1-2-15-7(14-1)3-6-8-9(12-4-10-6)13-5-11-8/h4-5,7H,1-3H2,(H,10,11,12,13) |
InChI Key |
ZVQNADIVKSPGTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)CC2=C3C(=NC=N2)N=CN3 |
Origin of Product |
United States |
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